7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound characterized by its unique structure, which includes bromine and fluorine atoms attached to a benzo[d][1,3]dioxin-4-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with salicylic acid derivatives and acetylenic esters.
Reaction Conditions: The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature.
Cyclization: The intermediate products undergo cyclization to form the benzo[d][1,3]dioxin-4-one core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scalable Synthesis: Utilizing large-scale reactors with precise control over temperature and reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4H-benzo[d][1,3]dioxin-4-one: Lacks the fluorine atom, which may affect its reactivity and applications.
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one:
4H-benzo[d][1,3]dioxin-4-one: The parent compound without any halogen substitutions, serving as a basic structure for further modifications.
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one imparts unique chemical properties, such as increased reactivity and potential for diverse functionalization. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H4BrFO3 |
---|---|
Molekulargewicht |
247.02 g/mol |
IUPAC-Name |
7-bromo-5-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-2H,3H2 |
InChI-Schlüssel |
SKAAOGNDRBRKHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(C(=CC(=C2)Br)F)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.